molecular formula C11H9N3O3 B14543174 N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-86-3

N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B14543174
CAS No.: 62366-86-3
M. Wt: 231.21 g/mol
InChI Key: JLWYLLIYZMHRHL-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide is a compound that features both an imidazole ring and a benzamide moiety. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and other fields. Benzamides, on the other hand, are derivatives of benzoic acid and are often used in medicinal chemistry for their therapeutic properties.

Properties

CAS No.

62366-86-3

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

N-hydroxy-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C11H9N3O3/c15-9(10-12-5-6-13-10)7-3-1-2-4-8(7)11(16)14-17/h1-6,17H,(H,12,13)(H,14,16)

InChI Key

JLWYLLIYZMHRHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imidazole ring or the benzamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the benzamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic heterocyclic compound with a wide range of applications.

    Benzamide: A simple derivative of benzoic acid used in medicinal chemistry.

    N-Hydroxybenzamide: A compound with similar structural features but lacking the imidazole ring.

Uniqueness

N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide is unique due to the combination of the imidazole ring and the benzamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various fields .

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